N-[(2-chlorophenyl)methyl]-4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide
Description
N-[(2-Chlorophenyl)methyl]-4-({1-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide is a synthetic quinazolin-dione derivative featuring:
- A tetrahydroquinazolin-dione core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline), which is a bicyclic structure with two ketone groups at positions 2 and 3.
- Substituted benzyl groups: A 2-chlorophenylmethyl moiety at the N1 position and a 4-fluorophenylmethyl group at the C3 methyl position.
- A benzamide substituent at the C4 position of the quinazolin-dione core.
Quinazolin-diones are frequently explored as kinase inhibitors, enzyme modulators (e.g., butyrylcholinesterase, BChE), or anticancer agents due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClFN3O3/c31-26-7-3-1-5-23(26)17-33-28(36)22-13-9-20(10-14-22)19-35-29(37)25-6-2-4-8-27(25)34(30(35)38)18-21-11-15-24(32)16-12-21/h1-16H,17-19H2,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVZWUKEFBZUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural and Functional Comparison of Key Analogues
Key Comparisons and Implications
Core Structure and Pharmacological Relevance
Quinazolin-dione vs. Pyrazolo-pyrimidine () :
The tetrahydroquinazolin-dione core in the target compound and ’s analog provides a rigid scaffold for hydrogen bonding via its ketone groups. In contrast, pyrazolo-pyrimidine () offers a planar heterocycle suitable for π-π stacking in kinase active sites. The chromen-2-yl group in ’s compound may enhance binding to hydrophobic pockets .- Quinazolin-dione vs. However, the rigid quinazolin-dione core may favor selective interactions with flat binding sites, such as ATP pockets in kinases .
Substituent Effects on Physicochemical Properties
- Comparatively, ’s 2-methylbenzyl and methoxy groups improve solubility via reduced halogen content and polar methoxy interactions .
Benzamide Variations :
Fluorine and chlorine substituents on the benzamide (e.g., ) enhance metabolic stability and electron-withdrawing effects, which may improve receptor binding. ’s 2-methoxy-4-methylbenzamide derivative demonstrates substituent-dependent fluorescence, highlighting the role of electron-donating groups in spectroscopic applications .
Computational Insights (Glide Docking)
For example, ’s “XP scoring” emphasizes penalizing solvent-exposed charged groups, which aligns with the target compound’s hydrophobic aryl substituents likely burying into protein pockets .
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